molecular formula C5H4ClN5 B11916192 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B11916192
M. Wt: 169.57 g/mol
InChI Key: XQWKUQLJRAFCSQ-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with formamide under reflux conditions . Another approach involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further drug development .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H3,7,8,9,10,11)

InChI Key

XQWKUQLJRAFCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=NNC(=C21)N)Cl

Origin of Product

United States

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